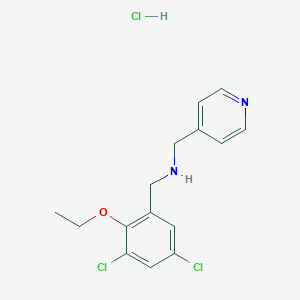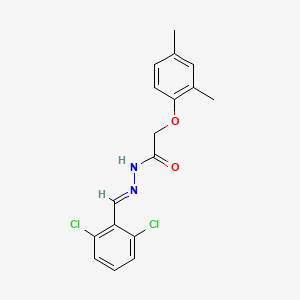![molecular formula C20H29FN4O2 B5548767 (4S)-4-(acetylamino)-N-ethyl-1-[1-(2-fluorophenyl)piperidin-4-yl]-L-prolinamide](/img/structure/B5548767.png)
(4S)-4-(acetylamino)-N-ethyl-1-[1-(2-fluorophenyl)piperidin-4-yl]-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives, including compounds similar to "(4S)-4-(acetylamino)-N-ethyl-1-[1-(2-fluorophenyl)piperidin-4-yl]-L-prolinamide," involves complex chemical reactions aiming to achieve specific pharmacological activities. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showed that the introduction of bulky moieties or alkyl/phenyl groups at specific positions significantly enhances anti-acetylcholinesterase activity. This suggests that similar synthetic strategies could be applied to our compound of interest for enhancing its pharmacological properties (Sugimoto et al., 1990).
Molecular Structure Analysis
Molecular structure analysis of piperidine derivatives reveals the importance of stereochemistry and molecular conformations in determining the biological activity of the compounds. Studies on similar compounds, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, highlight the role of molecular structure in targeting specific receptors or enzymes, indicating that detailed structural analysis is crucial for optimizing the efficacy of "this compound" (Katoch-Rouse & Horti, 2003).
Chemical Reactions and Properties
The chemical reactivity and properties of piperidine derivatives are influenced by their functional groups and molecular structure. For instance, the synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrate how specific chemical modifications can enhance biological activity. This knowledge can guide the chemical modification of "this compound" to achieve desired properties (Sugimoto et al., 1995).
Physical Properties Analysis
Understanding the physical properties, such as solubility, melting point, and stability, is essential for the development of pharmaceutical compounds. The physical properties of piperidine derivatives can significantly affect their pharmacokinetics and pharmacodynamics. For example, the synthesis of specific piperidin-4-ones demonstrates how the physical properties of these compounds can be tailored for better biological activity and stability, providing a basis for optimizing the physical properties of our compound of interest for pharmaceutical applications (Kumar et al., 2008).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical entities, and stability under various conditions, are crucial for the medicinal application of piperidine derivatives. Studies on similar compounds offer insights into how chemical properties can influence the biological activity and interaction with biological targets, suggesting strategies for modifying the chemical properties of "this compound" to enhance its pharmacological profile (Vaid et al., 2013).
Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity
Research on piperidine derivatives, including compounds structurally related to "(4S)-4-(acetylamino)-N-ethyl-1-[1-(2-fluorophenyl)piperidin-4-yl]-L-prolinamide," has demonstrated significant anti-acetylcholinesterase (anti-AChE) activity. These studies have led to the development of potent inhibitors for acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, with potential applications in treating neurodegenerative disorders such as Alzheimer's disease. The introduction of bulky moieties and specific group substitutions at key positions on the piperidine ring has been found to dramatically enhance this activity, underscoring the importance of molecular architecture in designing effective AChE inhibitors (Sugimoto et al., 1990).
Herbicidal and Plant Growth Regulatory Properties
Piperazine derivatives, which share structural features with "this compound," have been evaluated as potential herbicides and plant growth regulators. The synthesis of these compounds through condensation reactions and their subsequent evaluation revealed notable herbicidal activity against certain plant species. This suggests their utility in agricultural applications, particularly in the development of new herbicides and growth regulators that exhibit selective toxicity towards weeds without harming crops (Stoilkova et al., 2014).
Antimycobacterial Properties
The search for new antimycobacterial agents has led to the exploration of spiro-piperidin-4-ones, compounds that are structurally related to "this compound." These studies have unveiled compounds with promising in vitro and in vivo activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Such compounds have been synthesized through an atom-economic, stereoselective process and demonstrated significant potency, offering a potential pathway for developing new treatments for tuberculosis and other mycobacterial infections (Kumar et al., 2008).
GPIIb/IIIa Integrin Antagonism
Compounds featuring the piperidine scaffold, akin to "this compound," have been identified as potent GPIIb/IIIa integrin antagonists. These molecules inhibit fibrinogen binding to platelets, a key step in the blood coagulation cascade, highlighting their potential as antithrombotic agents. The design of these compounds incorporates novel conformational restriction units and substituent modifications to enhance their activity and oral availability, demonstrating the role of structural optimization in developing therapeutics for cardiovascular diseases (Hayashi et al., 1998).
Propiedades
IUPAC Name |
(2S,4S)-4-acetamido-N-ethyl-1-[1-(2-fluorophenyl)piperidin-4-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN4O2/c1-3-22-20(27)19-12-15(23-14(2)26)13-25(19)16-8-10-24(11-9-16)18-7-5-4-6-17(18)21/h4-7,15-16,19H,3,8-13H2,1-2H3,(H,22,27)(H,23,26)/t15-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLJQYIQVFBRCC-KXBFYZLASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CN1C2CCN(CC2)C3=CC=CC=C3F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@@H](CN1C2CCN(CC2)C3=CC=CC=C3F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-1H-pyrrole-2,5-dione](/img/structure/B5548686.png)
![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)
![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)

![2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5548715.png)
![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5548719.png)




![6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5548739.png)
![2-[5-(4-nitrophenyl)-1H-tetrazol-1-yl]pyridine](/img/structure/B5548757.png)

